molecular formula C17H28N2S B11801993 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Cat. No.: B11801993
M. Wt: 292.5 g/mol
InChI Key: CIMNBIUUCLKAMY-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the alkylation of a pyridine derivative with a tert-butylthio group, followed by the introduction of a propylpiperidine moiety. The reaction conditions would likely include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine may have several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylthio)pyridine: Lacks the propylpiperidine moiety.

    3-(1-Propylpiperidin-2-yl)pyridine: Lacks the tert-butylthio group.

    2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine: Similar structure with a methyl group instead of a propyl group.

Uniqueness

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is unique due to the combination of the tert-butylthio and propylpiperidine groups attached to the pyridine ring. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C17H28N2S

Molecular Weight

292.5 g/mol

IUPAC Name

2-tert-butylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C17H28N2S/c1-5-12-19-13-7-6-10-15(19)14-9-8-11-18-16(14)20-17(2,3)4/h8-9,11,15H,5-7,10,12-13H2,1-4H3

InChI Key

CIMNBIUUCLKAMY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=C(N=CC=C2)SC(C)(C)C

Origin of Product

United States

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